- Process for preparing optically active 2-oxoimidazolidine-4-carboxylic acid derivatives, European Patent Organization, , ,

Cas no 89371-37-9 (Imidapril)

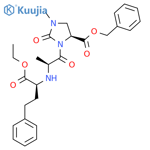

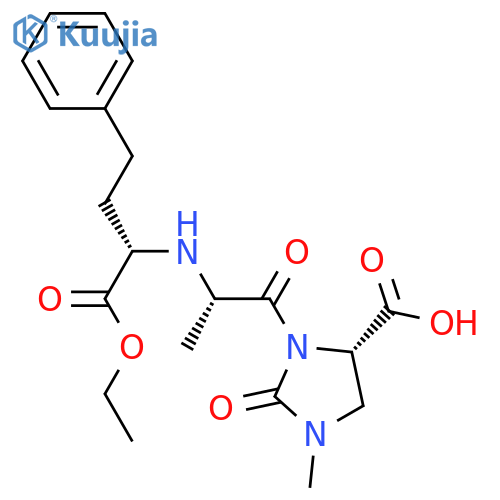

Imidapril structure

Nome del prodotto:Imidapril

Imidapril Proprietà chimiche e fisiche

Nomi e identificatori

-

- Imidapril

- (S)-3-(N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl)-1-methyl-2-oxoimidazoline-4-carboxylic acid

- Imidapril Hydrochloride

- (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid

- Imidapril HCl

- (4S)-1-methyl-3-{(2S)-2-[N-(1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylic acid

- (4S)-3-<(2S)-2-<N-<(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl>amino>propionyl>-1-methyl-2-oxoimidazolidine-4-carboxylic Acid

- Hipertene (TN)

- Imidapril (INN)

- Imidapril [BAN:INN]

- Imidaprilum

- (4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-4-imidazolidinecarboxylic acid (ACI)

- 4-Imidazolidinecarboxylic acid, 3-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-, [4S-[3[R*(R*)],4R*]]- (ZCI)

- NS00007217

- (4S)-3-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

- DTXCID3028217

- BDBM50020400

- NCGC00181342-03

- (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylic acid

- DB11783

- AC-25844

- (4S)-3-(N-((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

- Imidaprilum [INN-Latin]

- NCGC00181342-05

- NCGC00181342-01

- IMIDAPRIL [MI]

- Novaloc

- (4S)-3-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid

- (4S)-1-methyl-3-((2S)-2-(N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino)propionyl)-2-oxo-imidazolidine-4-carboxylic acid

- SCHEMBL34098

- GTPL6377

- HY-B1451A

- CHEMBL317094

- MFCD00923828

- AB01565810_02

- (S)-3-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

- Hipertene

- IMIDAPRIL [WHO-DD]

- Tanatril (TN)

- (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino]propionyl]-2-oxo-imidazolidine-4-carboxylic acid

- AKOS015967028

- CHEBI:135654

- Q1041804

- 1-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-5-carboxylic acid

- Tanapril

- UNII-BW7H1TJS22

- 1-methyl-3-(2-(N-(1-ethoxycarbonyl-3-phenylpropyl)amino)propionyl)-2-oxoimidazolidine-4-carboxylic acid

- D08068

- 89371-37-9

- C09AA16

- IMIDAPRIL [INN]

- CS-0137517

- BW7H1TJS22

- 3-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1-methyl-2-oxo-imidazolidine-4-carboxylic acid

- DTXSID2048242

- Tanatril

- (S)-3-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

- Imidaprilum (INN-Latin)

- TA 6366

- Imidapril [INN:BAN]

- Q-102511

-

- Inchi: 1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1

- Chiave InChI: KLZWOWYOHUKJIG-BPUTZDHNSA-N

- Sorrisi: C(N1C(=O)N(C)C[C@H]1C(=O)O)(=O)[C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 405.19000

- Massa monoisotopica: 405.19

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 29

- Conta legami ruotabili: 10

- Complessità: 619

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 3

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.7

- Superficie polare topologica: 116A^2

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Cristalli incolori sono stati ottenuti dall'acetato di etile-n-esano

- Densità: 1.266

- Punto di fusione: 195-197°C

- Punto di ebollizione: 577ºC at 760 mmHg

- Punto di infiammabilità: 302.8ºC

- PSA: 116.25000

- LogP: 1.14290

- Rotazione specifica: D20 -71.7° (c = 0.5 in ethanol)

Imidapril Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:1759

- Istruzioni di sicurezza: S26; S36/37/39

- Frasi di rischio:R22; R34

- Termine di sicurezza:8

- Gruppo di imballaggio:II

Imidapril Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-207751-10mg |

Imidapril hydrochloride, |

89371-37-9 | 10mg |

¥790.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207751-10 mg |

Imidapril hydrochloride, |

89371-37-9 | 10mg |

¥790.00 | 2023-07-10 | ||

| MedChemExpress | HY-B1451A-5mg |

Imidapril |

89371-37-9 | ≥99.0% | 5mg |

¥350 | 2024-04-17 | |

| MedChemExpress | HY-B1451A-10mg |

Imidapril |

89371-37-9 | ≥99.0% | 10mg |

¥560 | 2024-04-17 | |

| A2B Chem LLC | AB84979-10mg |

Imidapril Hydrochloride |

89371-37-9 | 99% | 10mg |

$115.00 | 2024-04-19 | |

| A2B Chem LLC | AB84979-5mg |

Imidapril Hydrochloride |

89371-37-9 | 99% | 5mg |

$85.00 | 2024-04-19 |

Imidapril Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Ethanol

Riferimento

Metodo di produzione 2

Condizioni di reazione

Riferimento

- 2-Oxoimidazolidines as antihypertensives, Japan, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

Riferimento

- Studies on angiotensin converting enzyme inhibitors. V. The diastereoselective synthesis of 2-oxoimidazolidine derivatives, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1374-7

Metodo di produzione 4

Condizioni di reazione

Riferimento

- 2-Oxoimidazolidine compounds, European Patent Organization, , ,

Imidapril Raw materials

- Maleic acid

- benzyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate

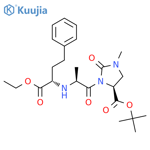

- Imidapril tert-Butyl Ester

Imidapril Preparation Products

Imidapril Letteratura correlata

-

Angélique Lascaux,Ga?l De Leener,Luca Fusaro,Filip Topi?,Kari Rissanen,Michel Luhmer,Ivan Jabin Org. Biomol. Chem. 2016 14 738

-

Victor R. L. J. Bloemendal,Mathilde A. C. H. Janssen,Jan C. M. van Hest,Floris P. J. T. Rutjes React. Chem. Eng. 2020 5 1186

-

Fei Hou,Xi-Cun Wang,Zheng-Jun Quan Org. Biomol. Chem. 2018 16 9472

-

Anchal Singh,Mingze Gao,Michael W. Beck RSC Med. Chem. 2021 12 1142

-

Alessandra Sivo,Renan de Souza Galaverna,Gustavo Rodrigues Gomes,Julio Cezar Pastre,Gianvito Vilé React. Chem. Eng. 2021 6 756

89371-37-9 (Imidapril) Prodotti correlati

- 89371-38-0(Imidapril tert-Butyl Ester)

- 1805191-93-8(4-Bromo-3-fluoro-5-iodophenol)

- 868370-14-3(N-(2Z)-4,6-dichloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)

- 1805417-85-9(Methyl 3-(difluoromethyl)-4-iodo-5-methoxypyridine-2-acetate)

- 1261945-26-9(3-(2-Formylphenyl)picolinic acid)

- 2009545-68-8(tert-butyl N-(1-cyclopentyl-2-methyl-1-oxopropan-2-yl)carbamate)

- 951482-75-0(3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-ethoxyphenyl)urea)

- 1094736-33-0(1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid)

- 2640960-03-6(N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide)

- 122476-85-1(2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine)

Fornitori consigliati

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti